Cas no 7791-71-1 (5'-O-Tritylthymidine)

5'-O-Tritylthymidine 化学的及び物理的性質
名前と識別子
-
- 5'-O-Tritylthymidine
- 1-((2R,4S,5R)-4-Hydroxy-5-trityloxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-pyrimidine-2,4-dione
- 5′-O-Tritylthymidine
- 5'-O-TRITYLTHYMIDINE(5-OTT)
- 5-Methyl-5'-O-trityl-2'-deoxyuridine
- 5'-O-Tr-dThd
- 5'-O-Triphenylmethylthymidine
- 5'-O-tritythymidine
- Trt-dT
- 1-[(2R,4S,5S)-4-Hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
- AKOS016008529
- CS-W009623
- 1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
- PD128924
- 1-((2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione
- CHEMBL2403290
- 1-[(2R,4S,5R)-4-hydroxy-5-[(triphenylmethoxy)methyl]oxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- SCHEMBL1727537
- 1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione
- DS-2683
- 1-((2R,4S,5R)-4-Hydroxy-5-((trityloxy)methyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione
- C29H28N2O5
- FZDHVUVGQXVYOP-JIMJEQGWSA-N
- J-700361
- 5'-O-(Triphenylmetyl)thymidine
- 7791-71-1
- A839292
- MFCD00038462
- NS00022370
- 1-[(2R,4S,5R)-4-HYDROXY-5-[(TRIPHENYLMETHOXY)METHYL]OXOLAN-2-YL]-5-METHYL-3H-PYRIMIDINE-2,4-DIONE
- DTXSID40864128
- 1-[2-Deoxy-5-O-(triphenylmethyl)pentofuranosyl]-5-methylpyrimidine-2,4(1H,3H)-dione
-
- MDL: MFCD00038462
- インチ: 1S/C29H28N2O5/c1-20-18-31(28(34)30-27(20)33)26-17-24(32)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26,32H,17,19H2,1H3,(H,30,33,34)/t24-,25-,26+/m0/s1
- InChIKey: FZDHVUVGQXVYOP-KKUQBAQOSA-N
- ほほえんだ: O1[C@]([H])(C([H])([H])[C@@]([H])([C@]1([H])C([H])([H])OC(C1C([H])=C([H])C([H])=C([H])C=1[H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C([H])=C([H])C=1[H])O[H])N1C(N([H])C(C(C([H])([H])[H])=C1[H])=O)=O
計算された属性
- せいみつぶんしりょう: 484.20000
- どういたいしつりょう: 484.2
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 36
- 回転可能化学結合数: 7
- 複雑さ: 765
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.1
- 疎水性パラメータ計算基準値(XlogP): 3.5
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 4.2600
- ゆうかいてん: No data available
- ふってん: 2900°C
- フラッシュポイント: No data available
- 屈折率: 1.62
- PSA: 93.55000
- LogP: 3.50210
- じょうきあつ: No data available
5'-O-Tritylthymidine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302+H312+H332-H315-H319-H335
- 警告文: P261-P280-P305+P351+P338
- WGKドイツ:3
- セキュリティの説明: S22; S24/25
- ちょぞうじょうけん:Sealed in dry,Store in freezer, under -20°C(BD49483)
5'-O-Tritylthymidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | O076450-500mg |
5'-O-Tritylthymidine |
7791-71-1 | 500mg |
$ 335.00 | 2022-06-03 | ||
eNovation Chemicals LLC | Y1046715-25g |
5'-O-Tritylthymidine |
7791-71-1 | 98% | 25g |
$135 | 2024-06-07 | |
abcr | AB443481-5 g |
5'-O-(Triphenylmetyl)thymidine, 95%; . |
7791-71-1 | 95% | 5g |
€125.10 | 2023-06-16 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O80380-25g |
5-O-Tritylthymidine |
7791-71-1 | 25g |
¥1199.0 | 2021-09-08 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LA469-5g |
5'-O-Tritylthymidine |
7791-71-1 | 98% (contains <10%DCM) | 5g |
367.0CNY | 2021-08-03 | |
A2B Chem LLC | AC67607-1g |
5'-O-Tritylthymidine |
7791-71-1 | 98% (contains <10%DCM) | 1g |
$9.00 | 2024-04-19 | |
A2B Chem LLC | AC67607-10g |
5'-O-Tritylthymidine |
7791-71-1 | 98% (contains <10%DCM) | 10g |
$33.00 | 2024-04-19 | |
1PlusChem | 1P005R3R-25g |
5'-O-Tritylthymidine |
7791-71-1 | 98% (contains <10%DCM) | 25g |
$65.00 | 2024-04-21 | |
1PlusChem | 1P005R3R-5g |
5'-O-Tritylthymidine |
7791-71-1 | 98% (contains <10%DCM) | 5g |
$30.00 | 2024-04-21 | |
abcr | AB443481-25g |
5'-O-(Triphenylmetyl)thymidine, 95%; . |
7791-71-1 | 95% | 25g |
€275.60 | 2025-02-20 |
5'-O-Tritylthymidine 関連文献
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Wojciech Da?bkowski,Izabela Tworowska,Wojciech Da?bkowski,Maria Michalska Chem. Commun. 1998 427
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D. S. Jones,J. R. Tittensor J. Chem. Soc. D 1969 1240a
-
3. Synthesis of 3′-fluoromethylthio-, 3′-fluoromethylsulfinyl- and 3′-fluoromethylsulfonyl-substituted 3′-deoxythymidinePiet Herdewijn,André De Bruyn,Piet Wigerinck,Chris Hendrix,Luk Kerremans,Jef Rozenski,Roger Busson J. Chem. Soc. Perkin Trans. 1 1994 249
-
4. Synthetic analogues of polynucleotides. Part IV. Carboxymethyl derivatives of uridine and of thymidineM. H. Halford,A. S. Jones J. Chem. Soc. C 1968 2667
-
5. The preparation of nucleoside carbonatesJ. R. Tittensor J. Chem. Soc. C 1971 2656
-
Guillaume Clavé,Maeva Reverte,Jean-Jacques Vasseur,Michael Smietana RSC Chem. Biol. 2021 2 94
-
7. Synthetic analogues of polynucleotides. Part V. Analogues of trinucleoside diphosphates containing carboxymethylthymidineM. D. Edge,A. S. Jones J. Chem. Soc. C 1971 1933
-
Dhrubajyoti Datta,Swagata Dasgupta,Tanmaya Pathak Org. Biomol. Chem. 2019 17 7215
-
9. Synthesis of penicillamine- and cysteine-containing nucleoamino acids as potential antivirals and aminopeptidase B inhibitorsRosario Herranz,Julia Castro-Pichel,M. Teresa García-López,Concepción Pérez,Jan Balzarini,Erik De Clercq J. Chem. Soc. Perkin Trans. 1 1991 43
-
Colin B. Reese Org. Biomol. Chem. 2005 3 3851
5'-O-Tritylthymidineに関する追加情報
5'-O-Tritylthymidine (CAS No. 7791-71-1): An Overview of Its Properties, Applications, and Recent Research
5'-O-Tritylthymidine (CAS No. 7791-71-1) is a crucial intermediate in the synthesis of nucleoside analogs and modified nucleosides, widely used in various fields of chemistry and biology. This compound is particularly important in the development of therapeutic agents, diagnostic tools, and research reagents. In this article, we will delve into the properties, applications, and recent advancements in the study of 5'-O-Tritylthymidine.
Chemical Structure and Properties
5'-O-Tritylthymidine is a protected form of thymidine, where the 5' hydroxyl group is masked by a trityl (Trt) protecting group. The trityl group is a common protecting group used in nucleoside chemistry due to its stability under various reaction conditions and ease of removal. The chemical formula of 5'-O-Tritylthymidine is C28H28N2O5, and it has a molecular weight of 460.53 g/mol.
The trityl protecting group provides several advantages in synthetic chemistry. It prevents unwanted reactions at the 5' position during multi-step syntheses, ensuring the integrity of the nucleoside structure. Additionally, the trityl group can be selectively removed using mild acidic conditions, making it a versatile choice for protecting groups in nucleoside chemistry.
Synthesis and Purification
The synthesis of 5'-O-Tritylthymidine typically involves the reaction of thymidine with trityl chloride in the presence of a base such as pyridine or triethylamine. This reaction selectively protects the 5' hydroxyl group while leaving other functional groups intact. The resulting product can be purified using standard techniques such as column chromatography or recrystallization.
The purity and quality of 5'-O-Tritylthymidine are critical for its use in downstream applications. High-purity samples are essential for ensuring reproducibility and reliability in research and development processes. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to verify the purity and identity of the compound.
Applications in Nucleoside Chemistry
5'-O-Tritylthymidine plays a significant role in the synthesis of modified nucleosides and nucleotides. These modified compounds are used in various applications, including the development of antiviral drugs, anticancer agents, and diagnostic tools. For example, modified nucleosides can be incorporated into oligonucleotides to enhance their stability and binding affinity to target sequences.
In recent years, there has been increasing interest in using modified nucleosides for gene therapy and RNA interference (RNAi) applications. The ability to introduce specific modifications into oligonucleotides can improve their pharmacological properties, such as increased resistance to nuclease degradation and enhanced cellular uptake.
Recent Research Developments
The field of nucleoside chemistry is rapidly evolving, with ongoing research aimed at developing new synthetic methods and exploring novel applications for modified nucleosides. Recent studies have focused on optimizing the synthesis of 5'-O-Tritylthymidine to improve yield and reduce side reactions. For instance, researchers have investigated alternative protecting groups and reaction conditions to enhance the efficiency of the tritylation process.
In addition to synthetic improvements, there has been significant progress in understanding the biological activity of modified nucleosides. Studies have shown that certain modifications can enhance the antiviral activity of nucleoside analogs against various viral pathogens, including HIV and hepatitis C virus (HCV). These findings have important implications for the development of new antiviral therapies.
Safety Considerations
5'-O-Tritylthymidine, like many other chemical compounds used in research and development, should be handled with care to ensure safety. Proper personal protective equipment (PPE) should be worn when handling this compound, including gloves, goggles, and a lab coat. It is also important to store 5'-O-Tritylthymidine under appropriate conditions to maintain its stability and prevent degradation.
In conclusion, 5'-O-Tritylthymidine (CAS No. 7791-71-1) is a valuable intermediate in nucleoside chemistry with a wide range of applications in drug development, diagnostics, and research. Ongoing research continues to expand our understanding of its properties and potential uses, making it an essential compound for scientists working in these fields.
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